Palmitoyl-L-carnitine-d3Hydrochloride

Description

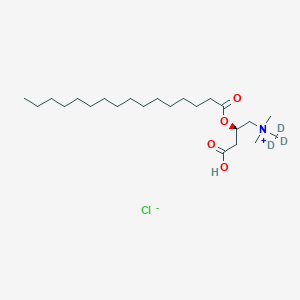

Palmitoyl-L-carnitine-d3 (chloride) is a deuterated form of palmitoyl-L-carnitine, a naturally occurring long-chain acylcarnitine. This compound is used as an internal standard for the quantification of palmitoyl-L-carnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Palmitoyl-L-carnitine plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation and energy production .

Properties

IUPAC Name |

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-HZBHYVOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-26-1 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Acylation of L-Carnitine with Deuterated Reagents

The core synthesis involves the acylation of L-carnitine with palmitoyl chloride in the presence of deuterium-labeled methyl groups. As detailed in EP2216321A1 , the process begins with the reaction of L-carnitine with hydrochloric acid gas to generate L-carnitine hydrochloride. Subsequent acylation employs palmitoyl chloride under controlled conditions:

-

Reagent Proportions :

-

Temperature and Timing :

Isotopic Labeling Strategies

Deuteration at the N-methyl position is achieved using deuterated methylating agents. CN104860835B outlines a method where L-carnitine reacts with deuterated methanol under acidic conditions, though specifics are partially redacted. Key steps include:

-

Deuterium Incorporation : Exchange reactions with D2O or CD3OD ensure >99 atom % D at the methyl group.

-

Purification : Column chromatography with deuterated solvents (e.g., DMSO-d6) minimizes proton contamination.

Purification and Crystallization Techniques

Solvent Systems for Recrystallization

Post-acylation, crude product purification is critical for removing unreacted palmitoyl chloride and residual salts. Two solvent systems are validated:

| Solvent Combination | Conditions | Yield | Purity |

|---|---|---|---|

| Isopropanol/ethyl acetate | Cooling to 0°C, filtration | 74% | 98% CP |

| Acetone | Heating to 70°C, slow cooling | 68% | 97% CP |

Recrystallization in isopropanol/ethyl acetate yields larger crystals with lower solvent retention, ideal for NMR analysis.

Filtration and Washing Protocols

-

Precooled Solvents : Washing with 0°C isopropanol/ethyl acetate (1:3 v/v) reduces solubility losses.

-

Drying : Vacuum drying at 60°C and 14 mbar ensures residual solvent content <0.1%.

Structural and Isotopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (500 MHz, DMSO-d6) data confirm successful deuteration and acylation:

| Peak (δ) | Assignment | Integration |

|---|---|---|

| 0.85 ppm | Terminal methyl (CH3) | 3H |

| 1.25 ppm | Methylene chain (24H) | 24H |

| 3.12 ppm | N-methyl-d3 (s, 9H) | Absent (D3) |

The absence of a proton signal at 3.12 ppm verifies complete deuteration at the methyl groups.

Mass Spectrometry and Isotopic Purity

High-resolution mass spectrometry (HRMS) data from Sigma-Aldrich confirm the molecular formula C23D3H43ClNO4 (m/z 443.09). Isotopic purity ≥99 atom % D is validated via:

-

LC-MS/MS : Multiple reaction monitoring (MRM) of m/z 443.09 → 85.1 (characteristic carnitine fragment).

-

Isotope Ratio Analysis : Comparison of D3 vs. D0 peaks ensures minimal protium contamination.

Applications in Metabolic Research

Though beyond preparation methods, the compound’s utility in studying β-oxidation and mitochondrial dysfunction is noted in AJPCell (2019) , where it induced oxidative stress in colorectal cancer cells via glutathione depletion . This underscores the need for high-purity material to ensure experimental reproducibility.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemical and Analytical Applications

Palmitoyl-L-carnitine-d3Hydrochloride serves as an internal standard in analytical chemistry, particularly in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is crucial for the quantification of palmitoyl-L-carnitine in biological samples, enabling researchers to accurately assess its concentration and effects in various studies.

Fatty Acid Metabolism

Research indicates that palmitoyl-L-carnitine plays a significant role in fatty acid transport into mitochondria via the carnitine palmitoyl transferase system. This process is essential for the oxidation of long-chain fatty acids, which is crucial for energy production in cells.

Mitochondrial Function

Studies have shown that palmitoyl-L-carnitine can influence mitochondrial dynamics. For instance, it has been observed to induce mitochondrial fission and enhance tau phosphorylation in neuronal cells, linking it to neurodegenerative diseases such as Alzheimer's disease. The increased levels of palmitoyl-L-carnitine in aged mice suggest its involvement in age-related metabolic changes that could contribute to Alzheimer's pathology .

Cardiovascular Health

Palmitoyl-L-carnitine has been investigated for its potential benefits in treating conditions related to cardiovascular health. For example, it has shown promise in mitigating the effects of doxorubicin-induced cardiomyopathy by restoring the activity of carnitine palmitoyl transferases (CPTs), which are critical for fatty acid metabolism .

Anti-Thrombotic Effects

Recent studies highlight the anti-coagulant properties of palmitoyl-L-carnitine, demonstrating its ability to potentiate plasmin and tissue plasminogen activator (tPA), thus inhibiting thrombosis. In mouse models, administration of palmitoyl-L-carnitine significantly reduced arterial thrombosis without causing bleeding complications .

Cancer Research

Palmitoyl-L-carnitine has been linked to cancer progression, particularly prostate cancer. Elevated levels of this compound have been associated with increased expression of pro-inflammatory cytokines and calcium influx in cancerous tissues. This suggests that palmitoyl-L-carnitine may play a role in mediating inflammatory responses that facilitate tumor growth .

Industrial Applications

In industrial settings, this compound is utilized in the development of lipid-based pharmaceuticals and other biochemical applications. Its stability and reliability as an internal standard make it valuable for quality control processes in pharmaceutical manufacturing .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Analysis | Internal standard for quantification in GC-MS and LC-MS |

| Fatty Acid Metabolism | Facilitates transport of fatty acids into mitochondria |

| Mitochondrial Function | Induces mitochondrial fission; linked to Alzheimer's disease |

| Cardiovascular Health | Mitigates doxorubicin-induced cardiomyopathy; restores CPT activity |

| Anti-Thrombotic Effects | Potentiates plasmin and tPA; reduces arterial thrombosis |

| Cancer Research | Associated with inflammatory responses in prostate cancer |

| Industrial Applications | Used in lipid-based pharmaceutical development |

Mechanism of Action

Palmitoyl-L-carnitine-d3 (chloride) exerts its effects by facilitating the transport of palmitate into mitochondria via carnitine palmitoyl transferase II . This process is essential for the β-oxidation of fatty acids, leading to the production of energy in the form of adenosine triphosphate (ATP) . The compound also inhibits lecithin:cholesterol acyltransferase activity in rat plasma, affecting lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Palmitoyl-L-carnitine: The non-deuterated form of palmitoyl-L-carnitine.

Hexadecanoyl-L-carnitine: Another long-chain acylcarnitine with similar properties.

L-Carnitine palmitoyl ester: A related ester derivative of L-carnitine.

Uniqueness

Palmitoyl-L-carnitine-d3 (chloride) is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical quantification . The deuterium atoms provide a distinct mass difference, allowing for accurate and precise measurements in mass spectrometry .

Biological Activity

Palmitoyl-L-carnitine-d3Hydrochloride (Palcar) is a derivative of L-carnitine that plays a significant role in lipid metabolism and has been implicated in various biological activities. This article explores the compound's biological effects, particularly its impact on cellular processes, its potential therapeutic applications, and relevant case studies.

Overview of Palmitoyl-L-carnitine

Palmitoyl-L-carnitine is a long-chain acylcarnitine that facilitates the transport of fatty acids into the mitochondria for β-oxidation. This compound is formed from L-carnitine and palmitic acid and is critical in energy metabolism, especially under conditions of increased fatty acid oxidation.

Biological Activities

1. Impact on Cancer Progression

Recent studies have demonstrated that Palcar levels are significantly elevated in prostate cancer tissues compared to benign tissues. This accumulation correlates with increased expression of pro-inflammatory cytokines like IL-6, suggesting that Palcar may act as a mediator in cancer progression by influencing inflammatory pathways and calcium signaling. Specifically, high levels of Palcar induced a rapid influx of calcium ions () in prostate cancer cells, which may contribute to tumorigenesis .

2. Neurodegenerative Diseases

Palcar has been linked to neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that elevated serum levels of Palcar in aged mice correlate with tau hyperphosphorylation and mitochondrial dysfunction. In vitro studies using SH-SY5Y neuronal cells showed that treatment with Palcar enhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium levels. These findings suggest that Palcar may play a role in the pathogenesis of AD through mechanisms involving calcium overload and tau kinase activation .

3. Cardiac Function and Metabolism

Palmitoyl-L-carnitine is involved in cardiac metabolism, particularly in the context of age-related declines in fatty acid oxidation. Studies have shown that acetyl-L-carnitine supplementation can restore carnitine palmitoyltransferase (CPT) activity in aged rats, which is crucial for maintaining mitochondrial function and energy production in cardiac tissues . The relationship between Palcar levels and cardiac health underscores its potential as a therapeutic agent for age-related cardiac dysfunction.

Case Studies

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the antithrombotic effects of Palmitoyl-L-carnitine-d3 Hydrochloride?

- Answer : The compound's antithrombotic activity is typically assessed using FeCl₃-induced arterial thrombosis models in rodents. For cerebral thrombosis, transient middle cerebral artery occlusion (tMCAO) models are employed to evaluate its ability to reduce intracranial clot formation and inflammation . Key endpoints include thrombus size measurement via histopathology or intravital microscopy, and inflammatory markers (e.g., IL-6, TNF-α) via ELISA.

Q. How does Palmitoyl-L-carnitine-d3 Hydrochloride modulate mitochondrial function in energy metabolism studies?

- Answer : The compound serves as a substrate for mitochondrial β-oxidation, bypassing carnitine palmitoyltransferase-I (CPT-I). Experimental protocols involve permeabilized muscle fibers or isolated mitochondria incubated with 25 μM Palmitoyl-L-carnitine-d3 to assess oxygen consumption rates (e.g., via Clark-type electrodes) and H₂O₂ emission (using Amplex Red assays). State 4 respiration (proton leak) and ROS production are compared against pyruvate/malate-supported respiration .

Q. What safety precautions are critical when handling Palmitoyl-L-carnitine-d3 Hydrochloride in laboratory settings?

- Answer : Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use PPE (gloves, lab coats), work in a fume hood, and avoid aerosolization. Stability tests (e.g., HPLC or TLC at ≥98% purity) should confirm compound integrity before use .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Palmitoyl-L-carnitine-d3 Hydrochloride’s role in ROS generation across different tissue types?

- Answer : Discrepancies in ROS levels (e.g., 2.5–9-fold variation between red and white muscle fibers) may arise from tissue-specific UCP3 expression or lipid peroxidation rates. Experimental optimization includes:

- Standardizing substrate concentrations (e.g., 25 μM Palmitoyl-L-carnitine-d3 vs. 2.5 μM pyruvate).

- Using inhibitors like GDP to isolate UCP3-mediated effects.

- Validating ROS measurements with multiple probes (e.g., DCFDA, MitoSOX) .

Q. What methodological strategies ensure accurate quantification of deuterium-labeled Palmitoyl-L-carnitine-d3 in metabolic flux studies?

- Answer : Employ LC-MS/MS with stable isotope dilution. Key steps:

- Prepare calibration curves using deuterated internal standards (e.g., Palmitoyl-L-carnitine-d3).

- Optimize ionization parameters (e.g., ESI+ mode, m/z 439.09 for quantification).

- Validate extraction efficiency from biological matrices (plasma, tissue homogenates) via spike-recovery assays .

Q. How does Palmitoyl-L-carnitine-d3 Hydrochloride influence Protein Kinase C (PKC) inhibition in mechanistic studies?

- Answer : PKC inhibition is assessed using:

- In vitro kinase assays with purified PKC isoforms (e.g., PKCα, PKCδ) and fluorescent substrates.

- Cellular models (e.g., cardiomyocytes) treated with 10–50 μM compound to measure downstream phosphorylation (e.g., ERK1/2) via Western blot.

- Competitive binding studies (SPR or ITC) to determine affinity constants for PKC-ligand interactions .

Q. What experimental controls are essential when studying erythroid colony formation enhancement by Palmitoyl-L-carnitine-d3 Hydrochloride?

- Answer : Include:

- Negative controls (vehicle-treated cultures) and positive controls (erythropoietin).

- Dose-response curves (0.1–10 μM) to establish optimal concentrations.

- Flow cytometry for CD71/CD235a markers to quantify erythroid progenitor proliferation.

- Mitochondrial stress tests (Seahorse Analyzer) to link metabolic shifts to colony formation .

Methodological Notes

- Purity Verification : Use TLC (silica gel, chloroform:methanol:acetic acid = 80:20:2) or HPLC (C18 column, 220 nm detection) to confirm ≥98% purity .

- In Vivo Dosing : For murine models, 10 mg/kg intravenous or intraperitoneal administration is common, with pharmacokinetic profiling to adjust for deuterium’s isotopic effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.